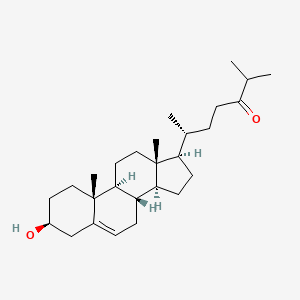

24-Ketocholesterol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

PGLNLCWHYQYRGQ-ZHHJOTBYSA-N |

SMILES |

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Fates of 24 Ketocholesterol

Enzymatic Synthesis of 24(S)-Hydroxycholesterol

The primary pathway for cholesterol elimination from the brain is its enzymatic conversion to the more polar oxysterol, 24(S)-hydroxycholesterol nih.govresearchgate.netki.se. This hydroxylation reaction is crucial for maintaining cholesterol homeostasis within the central nervous system (CNS) nih.govnih.gov. Unlike cholesterol, 24(S)-hydroxycholesterol can readily cross the blood-brain barrier to enter systemic circulation, from where it is transported to the liver for further metabolism and excretion nih.govwikipedia.orgnih.gov.

Role of Cholesterol 24-Hydroxylase (CYP46A1)

The enzyme responsible for the synthesis of 24(S)-hydroxycholesterol is Cholesterol 24-hydroxylase, a member of the cytochrome P450 superfamily officially designated as CYP46A1 ki.senih.govwikipedia.orgahajournals.org. This microsomal enzyme catalyzes the introduction of a hydroxyl group at the 24th position of the cholesterol side chain nih.govwikipedia.org. The activity of CYP46A1 is the rate-limiting step in this critical pathway of brain cholesterol turnover nih.govnih.gov. Genetic deletion of the Cyp46a1 gene in mice results in a dramatic reduction of brain 24(S)-hydroxycholesterol levels by approximately 95% or more, underscoring its central role in the production of this oxysterol nih.gov.

The expression of CYP46A1 is highly specific to the central nervous system, with significantly lower levels found in peripheral tissues nih.govnih.govresearchgate.net. Within the brain, CYP46A1 is predominantly expressed in neurons researchgate.netki.senih.govahajournals.orgnih.gov. This neuron-specific expression pattern highlights the importance of this enzyme in neuronal cholesterol metabolism nih.govnih.govresearcher.life. While primarily neuronal, some studies have noted CYP46A1 expression in astrocytes under certain pathological conditions, such as in Alzheimer's disease, possibly as a compensatory mechanism for neuronal loss nih.govnih.gov.

CYP46A1 is not uniformly distributed throughout the brain; instead, it exhibits a distinct regional expression pattern nih.govfrontiersin.org. High levels of CYP46A1 are found in pyramidal neurons of the hippocampus and cortex, as well as in the Purkinje cells of the cerebellum nih.govnih.gov. The hippocampus, a brain region critical for learning and memory, shows particularly prominent CYP46A1 expression nih.govnih.govnih.gov. Data from the Allen Human Brain Atlas indicates significant CYP46A1 gene expression in various cortical regions, the hippocampus, and the cerebellum nih.govfrontiersin.orgresearchgate.net. This differential expression suggests a specialized role for cholesterol metabolism in these specific neuronal populations.

| Brain Region | Relative Expression Level |

|---|---|

| Striatum (Caudate, Putamen) | High |

| Cortex (Frontal, Temporal) | High |

| Hippocampus | High |

| Amygdala | High |

| Cerebellum | High |

This table summarizes the relative expression levels of CYP46A1 in different regions of the human brain, based on findings from RNA-seq analysis. nih.govfrontiersin.org

The expression of CYP46A1 and consequently the production of 24(S)-hydroxycholesterol are developmentally regulated nih.gov. In both humans and mice, brain CYP46A1 levels are low at birth and increase significantly during postnatal development, reaching a steady state in adulthood nih.govresearchgate.net. In mice, this increase occurs within the first few weeks of life, which correlates with a rise in the brain concentration of 24(S)-hydroxycholesterol and a concurrent decrease in the rate of cholesterol synthesis researchgate.netresearchgate.nettudublin.ie. This developmental profile suggests that CYP46A1 plays a crucial role in establishing and maintaining brain cholesterol balance as the brain matures nih.gov.

The transcriptional regulation of the CYP46A1 gene is complex and appears to be largely insensitive to many of the typical feedback mechanisms that control cholesterol homeostasis researchgate.netresearchgate.nettudublin.ie. The gene lacks canonical TATA or CAAT boxes in its promoter region, a characteristic often associated with "housekeeping" genes tudublin.ie. The basal expression of CYP46A1 is thought to be controlled by the Sp family of transcription factors, with Sp3 and Sp4 being particularly important nih.gov. A shift in the ratio of Sp transcription factors, specifically a decrease in Sp1 relative to Sp3 and Sp4, is associated with increased CYP46A1 expression during neuronal differentiation nih.gov. While resistant to regulation by many hormones and oxysterols, CYP46A1 expression can be influenced by factors such as oxidative stress and certain inflammatory signals like interleukin-6 nih.govresearchgate.nettudublin.ie.

| Factor | Effect on Expression | Reference |

|---|---|---|

| Sp Transcription Factors (Sp3, Sp4) | Positive Regulation (Basal Expression) | nih.gov |

| Neuronal Differentiation | Increased Expression | nih.gov |

| Oxidative Stress | Increased Expression | researchgate.nettudublin.ie |

| Interleukin-6 | Increased Expression (in reactive astrocytes) | nih.gov |

| Cholesterol Substrate Availability | No Significant Regulation | researchgate.nettudublin.ie |

| Various Hormones and Oxysterols | No Significant Regulation | researchgate.net |

Catabolism and Downstream Metabolism of 24-Ketocholesterol

The metabolic fate of this compound, an oxidized derivative of cholesterol, involves several enzymatic pathways that facilitate its conversion into other bioactive molecules and ultimate elimination from the body. These pathways are crucial for maintaining cholesterol homeostasis. The primary routes of catabolism include hydroxylation by hepatic enzymes, subsequent incorporation into the bile acid synthesis pathway, and esterification for storage and transport.

Conversion to 7α,24-Dihydroxycholesterol by Hepatic Cholesterol 7α-Hydroxylase (CYP7A1)

The initial and rate-limiting step in the classic pathway of bile acid synthesis is the introduction of a hydroxyl group at the 7α position of a sterol molecule. This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase, also known as CYP7A1. While CYP7A1's primary substrate is cholesterol, it also demonstrates activity towards other oxysterols.

Research has shown that the related compound, 24-hydroxycholesterol (B1141375), is a substrate for hepatic CYP7A1. nih.govresearchgate.net This enzymatic reaction converts 24-hydroxycholesterol into 7α,24-dihydroxycholesterol. nih.gov Studies using pig and human liver microsomes have confirmed the formation of 7α,24-dihydroxycholesterol, and experiments with recombinantly expressed human CYP7A1 have demonstrated its ability to 7α-hydroxylate both isomers of 24-hydroxycholesterol. nih.gov The enzyme exhibits a preference for the naturally occurring (24S)-isomer. nih.gov This conversion is a critical step that prepares the oxysterol for further metabolism in the bile acid synthesis pathway. The activity of CYP7A1 is tightly regulated, in part, by the very bile acids it helps to produce, through a negative feedback mechanism involving the farnesoid X receptor (FXR). nih.gov

| Enzyme | Substrate(s) | Product | Location | Significance |

| Cholesterol 7α-hydroxylase (CYP7A1) | Cholesterol, 24-hydroxycholesterol | 7α-hydroxycholesterol, 7α,24-dihydroxycholesterol | Liver (Endoplasmic Reticulum) | Rate-limiting step in the classic bile acid synthesis pathway. |

Implication in Bile Acid Biosynthesis Pathways

The conversion of cholesterol and its oxidized derivatives, known as oxysterols, into bile acids is a major pathway for cholesterol elimination. nih.govcreative-proteomics.com The 7α-hydroxylation of a C24-oxygenated sterol by CYP7A1 directs it into the bile acid synthesis cascade. nih.gov This pathway, while a minor contributor to the total bile acid pool, is thought to be particularly important for the removal of excess cholesterol from the brain. reactome.org

Following the initial 7α-hydroxylation, the resulting dihydroxylated intermediate undergoes a series of further enzymatic modifications to the steroid nucleus and oxidative cleavage of the side chain to form C24 bile acids such as cholic acid and chenodeoxycholic acid. nih.gov While the metabolism of 24-hydroxycholesterol to bile acids is established, it is estimated to account for a small fraction, no more than 7%, of the total daily bile acid production in humans. nih.gov The majority of bile acids are synthesized from cholesterol that is directly 7α-hydroxylated in the liver. nih.gov

| Pathway | Starting Material | Key Intermediate | End Products | Primary Function |

| Bile Acid Biosynthesis (via 24-hydroxycholesterol) | 24-hydroxycholesterol | 7α,24-dihydroxycholesterol | Cholic acid, Chenodeoxycholic acid | Elimination of cholesterol, particularly from the brain. |

Esterification Processes via Acyl-CoA:Cholesterol Acyltransferase (ACAT1)

In addition to catabolism via the bile acid pathway, oxysterols can be esterified, which is a process of attaching a fatty acid. This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs). nih.gov There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide variety of tissues, while ACAT2 is primarily located in the liver and intestines. sigmaaldrich.comnih.govresearchgate.net

ACAT1 can esterify a range of sterols that have a 3β-hydroxyl group, including cholesterol and various oxysterols such as 24(S)-hydroxycholesterol. nih.gov The esterification of oxysterols by ACAT1 converts them into a less polar, storage form. For instance, exogenously added 24(S)-hydroxycholesterol has been shown to be efficiently esterified by ACAT1 in human neuroblastoma and lymphoma cell lines. nih.gov By converting free oxysterols into their esterified forms, ACAT1 plays a role in regulating the levels of these biologically active molecules within cells, thereby protecting cells from potential cytotoxic effects of excess free oxysterols. nih.gov It is estimated that only a small fraction, perhaps no more than 1%, of total 24(S)-hydroxycholesterol is esterified in the brain. nih.gov

| Enzyme | Function | Substrates | Product | Cellular Location |

| Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) | Catalyzes the esterification of sterols with fatty acids. | Cholesterol, Oxysterols (e.g., 24-hydroxycholesterol) | Cholesteryl esters, Oxysteryl esters | Endoplasmic Reticulum |

Cellular and Molecular Mechanisms of 24 Ketocholesterol Action

Regulation of Cellular Cholesterol Homeostasis

24-Ketocholesterol, an oxysterol derived from cholesterol, plays a significant role in maintaining cellular cholesterol balance. Its mechanisms of action are intricate, involving the modulation of cholesterol turnover and interaction with key nuclear receptors that govern lipid metabolism.

This compound is part of a broader class of oxysterols that are crucial for the elimination of excess cholesterol from cells. jci.org Due to their increased polarity compared to cholesterol, oxysterols can more readily pass through cell membranes and equilibrate with lipoproteins for transport. jci.org Specifically, side-chain oxidized oxysterols, a category that includes derivatives related to this compound, are efficiently taken up by the liver for conversion into bile acids or other water-soluble metabolites, facilitating their excretion. jci.org This process is a key component of reverse cholesterol transport, a pathway that moves cholesterol from peripheral tissues back to the liver.

In the brain, a similar molecule, 24S-hydroxycholesterol, is the primary metabolite for cholesterol turnover. nih.gov It is produced by the enzyme cholesterol 24-hydroxylase and diffuses into the circulation to be cleared by the liver. nih.gov This brain-specific pathway highlights the importance of cholesterol hydroxylation, a process chemically related to the formation of ketocholesterols, in maintaining tissue-specific cholesterol homeostasis. nih.govresearchgate.net The enzymatic conversion of cholesterol to these more transportable forms is a fundamental mechanism for regulating cholesterol levels within the body. researchgate.net

A primary mechanism through which this compound and related oxysterols exert their effects on cholesterol homeostasis is by acting as signaling molecules that bind to and activate nuclear receptors, particularly the Liver X Receptors (LXRs).

Liver X Receptors exist as two isoforms, LXRα and LXRβ, which are critical regulators of cholesterol, fatty acid, and glucose metabolism. wikipedia.org These receptors function as ligand-activated transcription factors. ub.edu Oxysterols, including 24-hydroxycholesterol (B1141375) and 24,25-epoxycholesterol, are recognized as natural ligands for both LXRα and LXRβ. wikipedia.orgnih.govpnas.org Studies have demonstrated that position-specific oxidation of the sterol side chain is a requirement for high-affinity binding and activation of LXRs. nih.govpnas.org

Enhanced binding and activation can be achieved with 24-oxo ligands, which act as hydrogen bond acceptors in the receptor's ligand-binding pocket. nih.govpnas.org Both LXRα and LXRβ bind these oxysterol ligands at concentrations that are found physiologically within cells, supporting their role as endogenous regulators of LXR activity. nih.govpnas.org While LXRα expression is more restricted to metabolic tissues like the liver, intestine, and macrophages, LXRβ is expressed ubiquitously. ub.edunih.gov

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| 24(S)-hydroxycholesterol | 110 |

| 22(R)-hydroxycholesterol | 380 |

| 22(S)-hydroxycholesterol | 150 |

Upon activation by ligands such as this compound derivatives, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. wikipedia.orgub.edu This binding initiates the transcription of genes involved in cholesterol transport and metabolism. ub.edu

Key target genes upregulated by LXR activation include Apolipoprotein E (APOE), ATP-binding cassette transporter A1 (ABCA1), and ATP-binding cassette transporter G1 (ABCG1). nih.govelsevier.comrug.nl Studies in various cell types, including macrophages and astrocytes, have shown that LXR agonists lead to increased mRNA abundance of APOE, ABCA1, and ABCG1. nih.govelsevier.comrug.nl For instance, endogenous synthesis of 24(S),25-epoxycholesterol selectively increases the expression of these genes in macrophages. nih.govelsevier.com Similarly, 24(S)-hydroxycholesterol induces the expression of ABCA1, ABCG1, and APOE in astrocytes. rug.nl This coordinated upregulation enhances the cell's capacity to efflux excess cholesterol. nih.govelsevier.com

The activation of LXR and the subsequent upregulation of its target genes directly impact the movement of cholesterol. The protein products of ABCA1 and ABCG1 are membrane transporters that facilitate the efflux of cellular cholesterol and phospholipids (B1166683) to extracellular acceptors. mdpi.com ABCA1 is crucial for the initial lipidation of apolipoproteins like apoA-I, forming nascent high-density lipoprotein (HDL) particles, while ABCG1 promotes cholesterol efflux to more mature HDL particles. mdpi.comnih.gov

APOE, a key apolipoprotein in the brain and periphery, is also transcriptionally regulated by LXRs. rug.nlnih.gov It plays a vital role in transporting lipids between cells. rug.nl In astrocytes, LXR activation stimulates cellular cholesterol efflux through the coordinated regulation of ABCA1, ABCG1, and APOE. rug.nl This demonstrates a comprehensive mechanism where this compound and related oxysterols, by activating LXRs, enhance the removal of cholesterol from cells, a process central to preventing cholesterol overload and foam cell formation in macrophages. nih.govelsevier.com

In addition to promoting cholesterol efflux via LXR, oxysterols also play a crucial role in suppressing cholesterol synthesis and uptake by inhibiting the Sterol Regulatory Element-Binding Protein (SREBP) pathway. researchgate.netnih.gov SREBP-2 is a master transcriptional regulator of genes involved in cholesterol biosynthesis and the uptake of low-density lipoprotein (LDL). mdpi.comnih.gov

Oxysterols such as 24(S),25-epoxycholesterol and 24S-hydroxycholesterol can suppress the activation of SREBPs. researchgate.netnih.govnih.gov This occurs by promoting the binding of SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum, which prevents the SREBP-SCAP complex from moving to the Golgi for proteolytic activation. nih.gov The inactive SREBP precursor remains in the endoplasmic reticulum, and transcription of its target genes, including HMG-CoA reductase and the LDL receptor, is suppressed. mdpi.com Proteomic studies have confirmed that 24S-hydroxycholesterol down-regulates the expression of multiple enzymes in the cholesterol synthesis pathway in neurons, consistent with post-transcriptional suppression of SREBP-2. nih.govnih.gov This dual action of activating LXR-mediated efflux while simultaneously suppressing SREBP-mediated synthesis and uptake provides a powerful mechanism for maintaining cellular cholesterol homeostasis. researchgate.netnih.gov

| Mechanism | Key Molecular Target | Primary Outcome |

|---|---|---|

| LXR Activation | LXRα, LXRβ | Increased gene transcription |

| Target Gene Upregulation | APOE, ABCA1, ABCG1 | Enhanced cholesterol efflux |

| SREBP Pathway Suppression | SREBP-2 | Decreased cholesterol synthesis and uptake |

Interaction with Nuclear Receptors

Modulation of Cholesterol Biosynthesis

This compound, more commonly referred to in scientific literature as 24S-hydroxycholesterol (24S-OHC), plays a significant role in the regulation of cholesterol homeostasis within the brain. portlandpress.commdpi.com As cholesterol itself cannot cross the blood-brain barrier, its levels are controlled by a balance of local synthesis and elimination. portlandpress.com 24S-OHC is central to the elimination process; it is produced in neurons from excess cholesterol by the enzyme CYP46A1 and is sufficiently polar to cross the blood-brain barrier for removal. portlandpress.commdpi.com

Beyond its role in cholesterol transport, 24S-OHC acts as a signaling molecule that directly modulates cholesterol biosynthesis. It functions as a physiological inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), which is the primary rate-limiting enzyme in the cholesterol synthesis pathway. nih.gov By inhibiting HMGCR, 24S-OHC effectively reduces the de novo synthesis of cholesterol, providing a negative feedback mechanism to prevent cholesterol accumulation. nih.gov Studies on mouse astrocytes have shown that treatment with 24S-OHC leads to a significant decrease in the protein level of HMGCR. nih.gov For instance, one study observed a 68% reduction in HMGCR expression in astrocytes treated with 24S-OHC. nih.gov This demonstrates its direct influence on the key enzymatic step controlling the rate of cholesterol production in glial cells.

Impact on Astrocyte Cholesterol Metabolism

Astrocytes are crucial for maintaining brain cholesterol homeostasis, and 24S-hydroxycholesterol has a pronounced impact on their metabolic functions. nih.govnih.gov Produced by neurons, 24S-OHC acts as a key signaling molecule that influences astrocytes to regulate both the synthesis and efflux of cholesterol. portlandpress.comnih.gov

One of its primary mechanisms of action in astrocytes is through the activation of nuclear hormone liver X receptors (LXRs). nih.govnih.gov The activation of LXRs by 24S-OHC leads to the transcriptional upregulation of several genes involved in cholesterol transport, most notably the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). nih.govnih.gov These transporters are critical for mediating cholesterol efflux from astrocytes to lipid-poor apolipoproteins, which is an essential step in the reverse cholesterol transport pathway in the brain.

Research has demonstrated that in the presence of amyloid-β (Aβ), which is known to increase protein levels of HMGCR and ABCA1, 24S-OHC can counteract these effects. nih.govnih.gov It suppresses the Aβ-induced enhancement of both HMGCR and ABCA1, helping to restore normal cholesterol regulation. nih.govnih.gov While Aβ treatment can lead to decreased cholesterol release from astrocytes, co-treatment with 24S-OHC has been shown to repress this effect and restore cholesterol efflux to near-normal levels. nih.gov This highlights the crucial role of 24S-OHC in modulating astrocyte cholesterol metabolism, particularly under pathological conditions.

Effects of 24S-Hydroxycholesterol on Key Proteins in Astrocyte Cholesterol Metabolism

| Protein | Function | Effect of 24S-OHC Treatment | Reference |

|---|---|---|---|

| HMG-CoA Reductase (HMGCR) | Rate-limiting enzyme in cholesterol synthesis | Decreases protein expression | nih.govnih.gov |

| ATP-binding cassette transporter A1 (ABCA1) | Mediates cholesterol efflux | Induces gene expression (via LXR activation); restores levels affected by amyloid-β | nih.govnih.gov |

| ATP-binding cassette transporter G1 (ABCG1) | Mediates cholesterol efflux | Induces gene expression (via LXR activation) | nih.gov |

Modulation of Intracellular Signaling Pathways

Interaction with Neurotransmitter Systems (e.g., NMDAr, Exocytosis)

A critical aspect of 24S-hydroxycholesterol's influence on neuronal signaling is its direct interaction with neurotransmitter systems. Research has revealed that 24S-OHC has potent positive modulatory effects on the function of N-methyl-D-aspartate receptors (NMDARs), a key type of glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.govresearchgate.net It has been shown to potentiate NMDAR function with an EC50 of approximately 1 μM. nih.gov This potentiation appears to result from a direct effect on the receptor itself. nih.gov The mechanism likely involves 24S-OHC accessing its target on the receptor through membrane partitioning, as it is effective when applied externally to a cell but not when applied to the intracellular face of an isolated membrane patch. nih.gov This suggests that 24S-OHC must be released from cells to effectively modulate NMDARs. nih.gov

Activation of Sirtuin 1 (SIRT1)/PGC1α/Nrf2 Pathway

24S-hydroxycholesterol has been identified as an activator of a key neuroprotective signaling pathway involving Sirtuin 1 (SIRT1), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), and nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netunito.it Studies in SK-N-BE neuroblastoma cells have demonstrated that 24S-OHC upregulates the deacetylase SIRT1. researchgate.netunito.it The activation of SIRT1, in turn, leads to an increase in the expression and protein levels of both PGC1α and Nrf2, and also promotes the translocation of Nrf2 to the nucleus. researchgate.netunito.it

This signaling cascade has significant downstream effects, particularly in the context of neurodegenerative diseases. researchgate.netnih.gov By activating the SIRT1/PGC1α/Nrf2 axis, 24S-OHC facilitates the clearance of tau protein. researchgate.netunito.it It achieves this by triggering tau ubiquitination, which marks the protein for degradation by the ubiquitin-proteasome system. researchgate.netnih.gov This mechanism prevents the neurotoxic accumulation of hyperphosphorylated tau, a hallmark of Alzheimer's disease, thereby counteracting neurodegeneration. researchgate.netunito.it

Summary of 24S-Hydroxycholesterol's Action on the SIRT1/PGC1α/Nrf2 Pathway

| Component | Effect of 24S-OHC | Downstream Consequence | Reference |

|---|---|---|---|

| SIRT1 | Upregulation/Activation | Increases PGC1α and Nrf2 levels | researchgate.netunito.it |

| PGC1α | Increased expression and protein levels | Contributes to neuroprotective signaling | researchgate.netunito.it |

| Nrf2 | Increased expression, protein levels, and nuclear translocation | Activates antioxidant response elements | researchgate.netunito.it |

| Tau Protein | Increased ubiquitination and proteasomal degradation | Clearance of potentially toxic tau protein | researchgate.netnih.gov |

Modulation of Insulin-Induced Gene Function

Insulin-induced genes (Insigs), specifically Insig-1 and Insig-2, are key endoplasmic reticulum-resident proteins that regulate the processing of sterol regulatory element-binding proteins (SREBPs) and the degradation of HMG-CoA reductase. nih.govnih.gov Oxysterols, including 24S-hydroxycholesterol, orchestrate lipid metabolism in part through their interaction with Insig proteins. nih.gov

The binding of oxysterols to Insigs causes the Insig proteins to anchor the SREBP cleavage-activating protein (SCAP)-SREBP complex to the endoplasmic reticulum. nih.gov This action prevents the translocation of the complex to the Golgi apparatus, thereby inhibiting the activation of SREBPs, which are transcription factors that promote the expression of genes involved in cholesterol and fatty acid synthesis. nih.govnih.gov Therefore, by acting through Insig proteins, oxysterols like 24S-OHC negatively regulate lipid and sterol synthesis. nih.gov Furthermore, Insigs have been shown to mediate the upregulation of activating transcription factor-4 (ATF4) in response to certain oxysterols, linking sterol regulation to cellular stress responses. nih.gov

Cellular Processes and Functions

The molecular intricacies of this compound's interactions within the cellular environment reveal a complex signaling molecule with significant influence over fundamental cellular processes. Its effects on cell differentiation and survival, as well as its interplay with other oxysterols, underscore its importance in maintaining cellular homeostasis and responding to stress.

Influence on Cell Differentiation and Survival

This compound, also known as 24-oxocholesterol, demonstrates a nuanced role in determining cell fate, with its effects on cell differentiation and survival being highly context-dependent. While research specifically isolating the effects of this compound is still emerging, studies on its precursor, 24S-hydroxycholesterol (24S-HC), provide significant insights into the potential actions of the keto form.

Oxysterols, as a class of molecules, are known to influence the differentiation of mesenchymal stem cells (MSCs), which are pluripotent cells capable of developing into various cell types, including osteoblasts (bone cells) and adipocytes (fat cells) nih.govnih.gov. Specific oxysterols have been shown to promote osteogenic differentiation while inhibiting adipogenesis, suggesting a potential role in bone and fat tissue regulation nih.gov. This has significant implications for regenerative medicine and the treatment of diseases like osteoporosis nih.gov. The differentiation process is often mediated through the activation of nuclear receptors and various signaling pathways nih.gov.

Regarding cell survival, the closely related 24S-HC exhibits a dual nature. At high concentrations, it can be cytotoxic to neuronal cells, inducing a form of programmed necrosis known as necroptosis nih.govnih.gov. This process is characterized by cell swelling and membrane rupture frontiersin.org. Studies on human neuroblastoma SH-SY5Y cells have shown that 24S-HC can induce necroptosis, a caspase-independent form of cell death nih.gov. In other cell types, such as Jurkat T-lymphoma cells, 24S-HC can induce apoptosis, a more controlled form of programmed cell death, which involves the activation of caspases nih.govyoutube.com. The switch between apoptosis and necroptosis appears to be dependent on the activity of caspases within the cell nih.gov. The induction of cell death by 24S-HC is often associated with the formation of lipid droplets, a process catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1) nih.gov.

Conversely, at sub-lethal concentrations, 24S-HC can exhibit protective effects. For instance, pre-treatment of neuronal cells with low levels of 24S-HC has been shown to protect them from the cytotoxic effects of another oxysterol, 7-ketocholesterol (B24107) nih.gov. This adaptive response suggests a complex regulatory network where the concentration of this compound and other oxysterols can fine-tune cellular survival pathways.

Table 1: Effects of 24S-Hydroxycholesterol (a precursor to this compound) on Cell Survival

| Cell Type | Concentration | Observed Effect | Key Mediators |

| Human Neuroblastoma SH-SY5Y | High | Necroptosis | RIPK1 |

| Primary Cortical Neurons | High | Necroptosis | RIPK1 |

| Jurkat T-lymphoma cells | High | Apoptosis & Necroptosis | Caspases, ACAT1 |

Interplay with Other Oxysterols and Cellular Responses

This compound does not act in isolation; its cellular effects are often modulated by and integrated with the actions of other oxysterols, creating a complex signaling web. The interplay between different oxysterols can lead to synergistic, antagonistic, or additive effects on cellular processes.

A significant interaction is observed between 24S-HC and 7-ketocholesterol (7KCh). While high concentrations of 24S-HC can be toxic, sub-lethal levels can protect neuronal cells from 7KCh-induced cytotoxicity nih.gov. 7KCh is a common product of cholesterol autooxidation and is known to induce oxidative stress, inflammation, and cell death nih.govaston.ac.uknih.govresearchgate.net. The protective effect of 24S-HC against 7KCh toxicity is often mediated through the activation of the Liver X Receptor (LXR) signaling pathway nih.gov.

Another key interaction is with 25-hydroxycholesterol (B127956) (25-HC). 25-HC can act as an antagonist to the effects of 24S-HC on N-methyl-D-aspartate (NMDA) receptors in the brain. This antagonistic relationship can influence neuronal excitotoxicity, a process implicated in various neurodegenerative diseases plos.org. Furthermore, 25-HC itself is a potent regulator of cholesterol homeostasis and inflammatory responses nih.govfrontiersin.orgresearchgate.net.

The cellular responses to this compound and its interplay with other oxysterols are largely governed by their interactions with nuclear receptors, particularly LXRs and Retinoid acid-related Orphan Receptors (RORs). 24S-HC is a known agonist for LXRα and LXRβ nih.govnih.gov. When activated, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences called LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and metabolism, as well as those modulating inflammatory responses nih.govnih.govsemanticscholar.orgescholarship.org.

In contrast, 24S-HC acts as an inverse agonist for RORα and RORγ nih.govmerckmillipore.commdpi.com. This means it binds to these receptors and suppresses their constitutive transcriptional activity. RORs are involved in regulating development, metabolism, and immunity nih.gov. Therefore, by modulating the activity of both LXRs and RORs, this compound can exert a dual and opposing influence on gene expression, allowing for fine-tuned control of various cellular pathways.

Table 2: Interaction of 24S-Hydroxycholesterol with Nuclear Receptors and Other Oxysterols

| Interacting Molecule | Receptor/Pathway | Effect of Interaction | Cellular Outcome |

| Nuclear Receptors | |||

| Liver X Receptor (LXR) α/β | Agonist | Activates LXR-mediated gene transcription nih.govnih.gov | Regulation of cholesterol homeostasis and inflammation nih.govescholarship.org |

| Retinoid acid-related Orphan Receptor (ROR) α/γ | Inverse Agonist | Suppresses ROR-mediated gene transcription nih.govmdpi.com | Modulation of development, metabolism, and immunity nih.gov |

| Other Oxysterols | |||

| 7-Ketocholesterol | LXR Pathway | Sub-lethal 24S-HC protects against 7KCh toxicity nih.gov | Enhanced cell survival |

| 25-Hydroxycholesterol | NMDA Receptor | 25-HC antagonizes 24S-HC effects plos.org | Modulation of neuronal excitotoxicity |

24 Ketocholesterol in Neurobiological Systems

Specific Role in Brain Cholesterol Homeostasis

The brain is unique among organs in that its cholesterol metabolism is largely independent of the peripheral circulation due to the blood-brain barrier (BBB). frontiersin.orgmdpi.com Cholesterol in the brain is primarily synthesized in situ, predominantly by glial cells, with limited synthesis in neurons. frontiersin.orgfrontiersin.org Maintaining a delicate balance of cholesterol is critical for proper brain function, including membrane integrity, myelination, synaptogenesis, and neurotransmitter release. frontiersin.orgfrontiersin.orgresearchgate.net Excess cholesterol in the brain must be efficiently removed to prevent accumulation and potential dysfunction.

Primary Mechanism for Brain Cholesterol Removal

The primary mechanism for eliminating excess cholesterol from the brain involves its conversion into oxysterols, which are more polar and can traverse the BBB. frontiersin.orgmdpi.comresearchgate.net 24(S)-Hydroxycholesterol (24S-HC), often referred to as 24-hydroxycholesterol (B1141375) (24-OHC) or cerebrosterol, is the dominant oxysterol produced in the brain. frontiersin.orgmdpi.com This conversion is catalyzed mainly by the neuron-specific cytochrome P450 enzyme cholesterol 24-hydroxylase (CYP46A1). frontiersin.orgresearchgate.netnih.govembopress.org

Once produced, 24-OHC can be transported across the BBB into the systemic circulation, where it is then metabolized and excreted by the liver, primarily in the form of bile acids. frontiersin.orgmdpi.comresearchgate.netnih.gov A small percentage of 24-OHC also flows into the cerebrospinal fluid (CSF). frontiersin.orgnih.gov This efflux mechanism mediated by CYP46A1 and 24-OHC is considered the major pathway for brain cholesterol elimination and is crucial for maintaining brain cholesterol homeostasis. researchgate.netembopress.orgscienceopen.comoup.com

Beyond its role in elimination, 24-OHC also participates in regulating brain cholesterol synthesis and transport. It acts as a ligand for nuclear liver X receptors (LXRs), specifically LXRα and LXRβ. frontiersin.orgmdpi.commdpi.comnih.govnih.gov LXR activation by 24-OHC in astrocytes regulates the expression of genes involved in cholesterol transport, such as ApoE and ATP-binding cassette transporters ABCA1 and ABCG1. frontiersin.orgmdpi.comnih.gov This promotes the efflux of cholesterol from astrocytes, which is then taken up by neurons, highlighting a complex interplay in cholesterol trafficking between glial cells and neurons. frontiersin.orgmdpi.com

Impact on Neuronal Physiology and Pathology

24-Ketocholesterol and its hydroxylated form, 24S-hydroxycholesterol, exert various effects on neuronal physiology and can contribute to pathological processes.

Modulation of Synaptic Function

24S-hydroxycholesterol has been shown to modulate synaptic function, particularly through its interaction with N-methyl-D-aspartate receptors (NMDARs). researchgate.netnih.govswan.ac.ukphysiology.org NMDARs are a major subtype of glutamate (B1630785) receptors critical for excitatory synaptic transmission, neuronal plasticity, learning, and memory. researchgate.netswan.ac.ukphysiology.org

Research indicates that 24S-hydroxycholesterol acts as a potent positive allosteric modulator of NMDARs. researchgate.netmdpi.comnih.govswan.ac.uk This modulation can potentiate NMDAR-mediated excitatory postsynaptic currents and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. researchgate.net Studies using CYP46A1 knockout mice, which have significantly reduced endogenous 24S-hydroxycholesterol levels, have shown reduced NMDAR tone in hippocampal slices, suggesting that endogenous 24S-hydroxycholesterol contributes to basal NMDAR activity. physiology.org While this modulatory effect may be beneficial for synaptic plasticity under physiological conditions, excessive NMDAR activation can lead to excitotoxicity, a process implicated in various neurological disorders. researchgate.netnih.gov

Neuronal Survival and Cell Death Mechanisms

The effects of this compound and 24S-hydroxycholesterol on neuronal survival are complex and appear to be concentration-dependent. nih.govnih.govresearchgate.net

Studies have demonstrated that 24S-hydroxycholesterol can exhibit cytotoxicity towards neuronal cells, particularly at higher concentrations. mdpi.comnih.govembopress.orgoup.comnih.govresearchgate.netmdpi.comuca.edu.ar For instance, concentrations of 24S-hydroxycholesterol above 10 µM have been shown to decrease the viability of human neuroblastoma SH-SY5Y cells and primary cortical neurons. nih.govnih.gov At 50 µM, 24S-hydroxycholesterol significantly reduced the number of viable neurons in cultured hippocampal slices. oup.com

The cytotoxicity is often concentration-dependent, with higher concentrations leading to increased cell death. nih.govoup.comresearchgate.netmdpi.com However, lower, sub-lethal concentrations of 24S-hydroxycholesterol (e.g., 1-10 µM) have been reported to induce adaptive and potentially neuroprotective responses in neuronal cells, sometimes by upregulating LXR target genes like ABCG1, which can enhance cholesterol efflux and protect against the toxicity induced by other oxysterols like 7-ketocholesterol (B24107). scienceopen.comnih.govnih.govresearchgate.net

Interactive Data Table 1: Concentration-Dependent Cytotoxicity of 24S-Hydroxycholesterol

| Cell Type | 24S-HC Concentration (µM) | Effect on Cell Viability | Reference |

| SH-SY5Y human neuroblastoma | > 10 | Decreased | nih.gov |

| SH-SY5Y human neuroblastoma | 50 | ~50% reduction (24h) | nih.gov |

| Primary cortical neurons | > 10 | Decreased | nih.gov |

| Cultured hippocampal slices | 15 | No toxic effect | oup.com |

| Cultured hippocampal slices | 50 | Significantly fewer MAP2-positive neurons | oup.com |

Note: This table is designed to be interactive, allowing users to sort by columns (Cell Type, Concentration, Effect) and filter based on specific values.

At relatively high concentrations (e.g., 10-50 µM), 24S-hydroxycholesterol has been shown to induce a form of programmed cell death known as necroptosis in neuronal cells, including human neuroblastoma SH-SY5Y cells and rat primary cortical neurons. mdpi.comnih.govembopress.orgresearchgate.netmdpi.comresearchgate.net Necroptosis is a caspase-independent form of programmed cell death, distinct from apoptosis. nih.govmdpi.comresearchgate.net

Studies characterizing 24S-hydroxycholesterol-induced cell death in SH-SY5Y cells observed necrosis-like morphological changes but not typical apoptotic features like nuclear fragmentation or caspase activation. nih.govresearchgate.net The cell death was significantly suppressed by necrostatin-1, an inhibitor of receptor-interacting serine/threonine kinase 1 (RIPK1), a key protein required for necroptosis. nih.govresearchgate.netresearchgate.net Knockdown of RIPK1 also attenuated 24S-hydroxycholesterol-induced cell death, further supporting the involvement of the necroptosis pathway. nih.govresearchgate.net

While 24S-hydroxycholesterol can induce necroptosis, other oxysterols like 7-ketocholesterol have been shown to induce cell death through different pathways, including apoptosis. nih.govbioscientifica.com This highlights the varied cellular responses triggered by different oxysterols.

Interactive Data Table 2: 24S-Hydroxycholesterol and Necroptosis

| Cell Type | 24S-HC Concentration (µM) | Observed Cell Death Type | Key Mediator Involved | Effect of Necrostatin-1 | Reference |

| SH-SY5Y human neuroblastoma | 10-50 | Necroptosis | RIPK1 | Suppressed cell death | nih.govresearchgate.netresearchgate.net |

| Primary cortical neurons | 10-50 | Necroptosis | RIPK1 | Suppressed cell death | nih.govresearchgate.netresearchgate.net |

Note: This table is designed to be interactive, allowing users to sort by columns (Cell Type, Concentration, Cell Death Type) and filter based on specific values.

Distinction from Apoptotic Pathways

While some oxysterols, such as 7-ketocholesterol (7KC), are known to induce apoptosis, the relationship between this compound (24-OHC) and programmed cell death pathways appears more complex and context-dependent. Studies have shown that 24-OHC can induce cell death in neuronal cell lines and primary cortical neurons at concentrations above 10 µM, with viability reduced by half at 50 µM after 24 hours. nih.gov However, the characteristics of this cell death were not consistently aligned with either pure necrotic or pure apoptotic cell death. nih.gov

In differentiated SH-SY5Y cells, 24-OHC at 25 µM has been reported to induce apoptosis and secondary necrosis, which could be partially mitigated by vitamin E and estradiol-17β. mdpi.com Furthermore, higher concentrations (10–50 µM) of 24-OHC have been shown to trigger caspase-independent programmed cell death, specifically necroptosis, in human neuroblastoma SH-SY5Y cells and rat primary cortical neurons, a process dependent on receptor-interacting serine/threonine kinase 1 (RIPK1). mdpi.com

In the context of 158N murine oligodendrocytes, 24S-hydroxycholesterol (24S-OHC), similar to 7KC and 7β-hydroxycholesterol (7β-OHC), has been identified as a potent inducer of "oxiapoptophagy," a complex mode of cell death involving simultaneous oxidative stress, apoptosis, and autophagy. mdpi.comnih.gov This suggests that while this compound can initiate cell death, the pathways involved may extend beyond classical apoptosis and include elements of oxidative stress and autophagy depending on the cell type and concentration.

Protection against Cytotoxicity from Other Oxysterols (e.g., 7-Ketocholesterol)

Intriguingly, this compound has also demonstrated a protective capacity against the toxicity induced by other oxysterols, notably 7-ketocholesterol. nih.gov 7-ketocholesterol is a cholesterol oxidation product generated during cellular insults involving oxygen radicals and is known to induce oxidative stress, inflammation, and cellular degeneration. bioscientifica.comaston.ac.uk Pre-incubation with a sublethal concentration of 24S-HC has been shown to protect SH-SY5Y cells against subsequent damage induced by 7-ketocholesterol. nih.gov This protective effect appears to be linked to the activation of Liver X Receptors (LXRs), as genetic knockdown of LXR, a known binding target of 24S-HC, reduces this adaptive preconditioning effect. nih.gov

Role in Phospholipidosis

Research suggests a potential role for oxysterols, including 7-ketocholesterol, in favoring myelin figure formation and polar lipid accumulation, which are characteristics associated with phospholipidosis. ebi.ac.uk While the direct involvement of this compound specifically in inducing phospholipidosis in neurobiological systems is not as extensively documented as for other oxysterols like 7-ketocholesterol, the broader association of oxysterols with lipid accumulation disorders warrants further investigation into the specific contribution of this compound in this context within the brain. ebi.ac.uknih.govresearchgate.net

Influence on Tau Protein Metabolism and Amyloid-β (Aβ) Production

This compound (24-OHC) has a complex and sometimes contradictory influence on the metabolism of tau protein and the production of amyloid-β (Aβ), two key players in the pathology of Alzheimer's disease.

Regarding tau protein, the relationship with 24-OHC levels is not entirely clear, but some studies suggest a beneficial effect. mdpi.com In SK-N-BE neuroblastoma cells, 24-OHC has been shown to up-regulate the expression and synthesis of SIRT1, an enzyme that contributes to tau deacetylation and helps prevent its phosphorylation. mdpi.com In vivo studies using hTau mice (which express human tau and develop tau pathology after Aβ monomer administration) demonstrated that intracerebroventricular injection of 24-OHC completely prevented tau hyperphosphorylation induced by Aβ injection. mdpi.comnih.gov This suggests that 24-OHC may play a role in preventing the intracellular accumulation of hyperphosphorylated tau. mdpi.com

The influence of 24-OHC on Aβ production is also debated. Some studies indicate that 24S-HC can inhibit Aβ production. nih.gov For instance, in SH-SY5Y human neuroblastoma cells, 24S-HC treatment led to a downregulation of APP trafficking and a suppression of Aβ production. nih.gov Another study in the same cell line showed that 24S-HC inhibited Aβ production by increasing α-secretase activity, which favors anti-amyloidogenic processing of APP. nih.gov Conversely, other findings suggest that 24S-HC may exacerbate Aβ aggregation and enhance AD-related neurotoxicity. nih.gov In human differentiated neuronal cell lines, 24S-HC potentiated Aβ peptide binding to cell membranes and significantly exacerbated Aβ-mediated necrogenic and apoptotic effects. nih.gov This selective neurotoxic effect of 24S-HC is thought to be due to its pro-oxidant action, promoting local reactive oxygen species (ROS) generation in neuronal cells. nih.gov

Data on oxysterol levels in AD brains are also conflicting, with some studies showing decreased 24-OHC levels, likely due to neuronal loss, while other oxysterols like 7-ketocholesterol and 27-hydroxycholesterol (B1664032) increase. mdpi.comfrontiersin.org However, higher 7-ketocholesterol levels in cerebrospinal fluid have been associated with lower Aβ42 levels in cognitively healthy adults, indicating a potential link between this oxysterol and AD pathology. aston.ac.uk

Here is a summary of some research findings on this compound's influence on Tau and Aβ:

| Study Model | This compound Effect on Tau | This compound Effect on Aβ Production/Aggregation | Key Mechanism(s) Involved | Source |

| SK-N-BE neuroblastoma cells | Prevents tau hyperphosphorylation via SIRT1 up-regulation | Not specified | Up-regulation of SIRT1 | mdpi.com |

| hTau mice (in vivo) | Prevents Aβ-induced tau hyperphosphorylation | Not specified | Not fully elucidated; potential neuroprotective pathway. | mdpi.comnih.gov |

| SH-SY5Y neuroblastoma cells | Not specified | Suppression of Aβ production | Inhibition of intracellular APP trafficking | nih.gov |

| SH-SY5Y neuroblastoma cells | Not specified | Inhibition of Aβ production | Increased α-secretase activity | nih.gov |

| Human differentiated neuronal cell lines | Not specified | Exacerbates Aβ-mediated toxicity and potentiates Aβ binding | Pro-oxidant action, ROS generation | nih.gov |

Interactions with Glial Cells

This compound actively interacts with glial cells, particularly astrocytes and oligodendrocytes, influencing lipid transport and cellular activity.

Modulation of Lipid Transport in Astrocytes

Astrocytes play a crucial role in brain cholesterol homeostasis, acting as a major cellular source of neuronal cholesterol. nih.govmdpi.com 24S-hydroxycholesterol (24S-HC) has a significant role in modulating the expression of cholesterol transporters and lipoproteins in astrocytes. nih.gov As a ligand for nuclear hormone Liver X Receptors (LXRs), 24-OHC regulates the expression of genes involved in cholesterol homeostasis. nih.govmdpi.com

Specifically, 24-OHC migrates from neurons to astrocytes, activating LXR and its target genes, such as ABCA1 and ABCG1. mdpi.com This activation promotes the efflux of ApoE-bound cholesterol from astrocytes. mdpi.com ApoE, also released by astrocytes under 24-OHC stimulation, binds cholesterol, which can then be taken up by neurons. mdpi.com This regulatory loop involving 24-OHC, LXRs, ApoE, ABCA1, and ABCG1 is crucial for cholesterol transport between astrocytes and neurons. mdpi.commdpi.com Additionally, 24-OHC can inhibit cholesterol synthesis in astrocytes, mainly by binding to LXRs. mdpi.com

Studies comparing ApoE3 and ApoE4 astrocytes have shown differences in oxysterol levels. unito.it ApoE4 astrocytes exhibited lower levels of 24-OHC compared to ApoE3 astrocytes, potentially affecting cholesterol homeostasis and contributing to the ApoE4 AD-promoting role. unito.it

Effects on Oligodendrocyte Proliferation and Mitochondrial Activity

24S-hydroxycholesterol (24S-OHC) has been shown to impact the function and viability of oligodendrocytes, the glial cells responsible for producing myelin in the central nervous system. In 158N murine oligodendrocytes, 24S-OHC induces a decrease in cell proliferation. nih.gov This effect is accompanied by an alteration of mitochondrial activity, quantified by tests like the MTT assay. nih.govsemanticscholar.org

Furthermore, 24S-OHC treatment in these cells leads to an overproduction of reactive oxygen species (ROS) and triggers caspase-3 activation, along with other markers indicative of oxidative stress and apoptosis. nih.govuca.edu.ar 24S-OHC also promotes the conversion of LC3-I to LC3-II, a characteristic of autophagy. nih.govuca.edu.ar These findings suggest that 24S-OHC can act as a potent inducer of oxiapoptophagy in oligodendrocytes, a process involving oxidative stress, apoptosis, and autophagy. mdpi.comnih.gov The cytotoxic effects associated with 24S-OHC-induced oxiapoptophagy in oligodendrocytes can be attenuated by compounds like vitamin E and docosahexaenoic acid (DHA). nih.gov

Here is a summary of this compound's effects on Oligodendrocytes:

| Cell Type | Effect on Proliferation | Effect on Mitochondrial Activity | Other Observed Effects | Source |

| 158N murine oligodendrocytes | Decreased | Altered (Decreased MTT activity) | ROS overproduction, Caspase-3 activation, Autophagy (LC3-II conversion), Oxidative stress, Apoptosis | nih.govsemanticscholar.orguca.edu.ar |

Pathophysiological Implications of 24 Ketocholesterol Research

Involvement in Neurodegenerative Disease Models

Research indicates that 24-ketocholesterol plays a complex role in the pathogenesis of several neurodegenerative conditions, with varying effects observed depending on the specific disease and stage.

Alzheimer's Disease (AD) Research

Studies in Alzheimer's disease models have explored the altered levels of this compound and its potential impact on brain cholesterol metabolism, neuroinflammation, oxidative stress, amyloidogenesis, and tauopathy.

In the context of Alzheimer's disease, contrasting findings have been reported regarding this compound levels. While some studies have observed increased levels in the brain and cerebrospinal fluid (CSF) of AD patients, particularly in early stages, likely reflecting increased brain cholesterol turnover, a majority of studies, especially those focusing on later stages of the disease, report decreased levels of 24-hydroxycholesterol (B1141375) (24-OHC) in AD brains and plasma. bioscientifica.comresearchgate.netunito.it This decrease is often attributed to neuronal loss, as 24-OHC is primarily produced by neurons via the enzyme CYP46A1. bioscientifica.comresearchgate.netunito.itfrontiersin.org

Data from studies investigating 24-OHC levels in AD patients compared to healthy controls often show variability, potentially influenced by disease stage, sample type (brain tissue, CSF, or plasma), and individual differences.

| Sample Type | Observation in AD vs. Control | Potential Interpretation | Source(s) |

| Brain | Decreased | Neuronal loss, reduced CYP46A1 activity | bioscientifica.comunito.itfrontiersin.org |

| CSF | Increased (early AD) | Increased brain cholesterol turnover | unito.itfrontiersin.org |

| CSF | Increased (neuronal damage) | Reflection of neuronal damage | unito.itfrontiersin.org |

| Plasma | Decreased | Related to disease severity, neuronal loss | bioscientifica.comunito.it |

| Plasma | Increased (some studies) | Hypercholesterolemia/dyslipidemia | bioscientifica.comunito.it |

This compound, as the main cholesterol metabolite in the brain, plays a crucial role in regulating brain cholesterol homeostasis. researchgate.netmdsabstracts.orgontosight.ai It facilitates the removal of excess cholesterol from the brain by crossing the blood-brain barrier (BBB) and being transported to the liver for excretion as bile acids. bioscientifica.comfrontiersin.orgfrontiersin.org In AD, dysregulated cholesterol metabolism is a significant factor. researchgate.netfrontiersin.orgnih.gov Alterations in 24-OHC levels can impact this delicate balance. Decreased 24-OHC, potentially due to neuronal dysfunction and loss of CYP46A1 expression, may impair cholesterol removal from the brain, contributing to metabolic dysfunction. bioscientifica.comunito.itfrontiersin.orgfrontiersin.org Conversely, 24-OHC can also regulate cholesterol synthesis and transport by acting on nuclear liver X receptors (LXRs), which control the expression of genes involved in lipid metabolism, such as ApoE and ABCA1/ABCG1. frontiersin.org

Neuroinflammation and oxidative stress are key features of AD pathology. researchgate.netfrontiersin.orgmdpi.com The role of this compound in these processes appears to be dual and controversial. Some studies suggest that 24-OHC can promote neuroinflammation and oxidative stress in neuronal cell lines. researchgate.netfrontiersin.orgnih.gov However, other research indicates that 24-OHC may have neuroprotective effects, potentially by modulating pathways related to oxidative stress and inflammation. researchgate.netnih.govmdpi.com For instance, 24-OHC has been shown to activate the SIRT1-dependent neuroprotective pathway, which can help counteract oxidative damage and inflammation. mdpi.comnih.govunito.it The balance between the potentially detrimental and beneficial effects of 24-OHC on neuroinflammation and oxidative stress in the complex environment of the AD brain is an active area of research.

This compound has been implicated in the modulation of amyloid-beta (Aβ) peptide production and tau hyperphosphorylation, two hallmarks of AD. researchgate.netfrontiersin.orgnih.govmdpi.com Some studies suggest that 24-OHC can promote Aβ production. researchgate.netfrontiersin.orgnih.gov However, contradictory findings indicate that 24-OHC may suppress Aβ production. researchgate.netfrontiersin.orgnih.gov

Regarding tauopathy, research suggests that 24-OHC may play a protective role. Studies have shown that 24-OHC can prevent tau hyperphosphorylation and reduce the accumulation of hyperphosphorylated tau protein in neuronal cells and animal models. researchgate.netfrontiersin.orgnih.govmdpi.comnih.govunito.it This protective effect may be mediated through mechanisms involving the modulation of enzymes like SIRT1, which are involved in tau deacetylation and degradation. mdpi.comnih.govunito.it The ability of 24-OHC to favor tau protein clearance, potentially via the ubiquitin-proteasome system, highlights a potential neuroprotective mechanism against NFT formation. nih.gov

Other Neurodegenerative Conditions (e.g., Huntington's Disease, Multiple Sclerosis, Equine Neuroaxonal Dystrophy)

Alterations in this compound levels have also been observed in other neurodegenerative diseases, suggesting a broader involvement of this oxysterol in neurodegeneration.

In Huntington's disease (HD), reduced plasma and brain levels of 24(S)-hydroxycholesterol (24(S)-HC), the predominant isomer of 24-OHC in the brain, have been consistently reported across different disease stages and in animal models. bioscientifica.commdsabstracts.orgnih.govresearchgate.netembopress.orgnih.gov This decrease in 24(S)-HC is associated with disease progression and correlates with cognitive and motor dysfunction. mdsabstracts.orgnih.govresearchgate.net The reduction in 24(S)-HC in HD is thought to contribute to N-methyl-D-aspartate receptor (NMDAR) hypofunction, which is implicated in cognitive impairment in HD. mdsabstracts.orgnih.gov Studies in HD models have also shown that enhancing cholesterol catabolism via increased CYP46A1 activity can increase striatal 24(S)-HC levels and improve disease phenotypes. embopress.org

In Multiple Sclerosis (MS), the role of this compound is also being investigated. Increased CSF levels of 24(S)-OHC have been observed in MS patients, potentially reflecting increased brain cholesterol turnover associated with inflammation. mdpi.com However, other studies have reported decreased levels of 24-OHC in the plasma of individuals with MS, similar to findings in AD and HD. bioscientifica.compreprints.org Higher levels of plasma 24-HC have been associated with smaller common carotid artery cross-sectional area and greater flow velocities in relapsing MS patients, suggesting a potential link to vascular changes in the disease. nih.govpagepressjournals.org The levels of 24(S)-OHC in MS may vary depending on the disease stage and inflammatory activity. frontiersin.orgmdpi.comresearchgate.net

In Equine Neuroaxonal Dystrophy/Equine Degenerative Myeloencephalopathy (eNAD/EDM), a neurodegenerative disorder in horses, studies have found significantly lower levels of this compound in the spinal cord of affected horses compared to unaffected ones. nih.govnih.govresearchgate.net This finding, alongside increased levels of other cholesterol oxidation products, suggests altered cholesterol metabolism and increased oxidative stress in the spinal cord in eNAD/EDM. nih.govnih.gov

These findings across different neurodegenerative conditions highlight the intricate involvement of this compound in neuronal health and disease, often reflecting changes in brain cholesterol metabolism, neuronal integrity, and oxidative processes.

Implications in Cardiovascular Disease Models

Research into the pathophysiological implications of this compound includes its potential role in cardiovascular diseases, particularly in the context of altered lipid metabolism and the formation of foam cells in the arterial wall ontosight.ai.

Role in Lipid Metabolism Perturbations

Oxysterols, including this compound, are involved in lipid metabolism. This compound is a product of cholesterol metabolism, specifically resulting from its oxidation ontosight.ai. Studies on related oxysterols, such as 24-hydroxycholesterol and 7-ketocholesterol (B24107), provide insights into how oxysterols can perturb lipid metabolism. For instance, 24-hydroxycholesterol is positively regulated by both cholesterol absorption and synthesis mdpi.com. 7-ketocholesterol is positively regulated by cholesterol synthesis mdpi.com. Oxysterols derived from the oxidation of the cholesterol side chain, including 24-hydroxycholesterol, can act as ligands for Liver X Receptors (LXRs), nuclear receptors that play a crucial role in regulating cholesterol homeostasis nih.gov. Dysregulation of cholesterol and oxysterol metabolism has been linked to various diseases nih.govnih.gov.

Influence on Foam Cell Formation Mechanisms

Foam cell formation within the arterial wall is a critical event in the development of atherosclerosis nih.govresearchgate.net. These foam cells originate primarily from macrophages that accumulate excessive lipids nih.gov. Oxidized low-density lipoprotein (oxLDL) particles are highly implicated in cardiovascular disease and contain elevated levels of oxysterols, including 7-ketocholesterol researchgate.netnih.gov. Elevated levels of 7-ketocholesterol have been associated with the transition of macrophages into foam cells researchgate.netnih.gov. While research directly detailing this compound's specific influence on foam cell formation mechanisms is ongoing, its presence as an oxysterol and its link to lipid metabolism perturbations suggest a potential, likely complex, involvement in this process, possibly in concert with other oxysterols found in oxLDL ontosight.airesearchgate.net.

General Cellular Pathology

Beyond cardiovascular implications, this compound research also investigates its impact on general cellular pathology, particularly its ability to induce cellular stress responses.

Induction of Cellular Stress Responses

Oxysterols, including this compound and related compounds like 7-ketocholesterol and 24S-hydroxycholesterol, have been shown to induce cellular stress responses nih.govnih.govebi.ac.ukbioscientifica.com. 7-ketocholesterol, at elevated concentrations, is a potent inducer of oxidative stress, inflammation, and cellular degeneration bioscientifica.com. It can activate cell death pathways, including apoptosis and caspase-independent cell death bioscientifica.com. This type of cell death, induced by 7-ketocholesterol and other cytotoxic oxysterols, has been termed "oxiapoptophagy," reflecting the involvement of oxidative stress, apoptosis, and autophagy bioscientifica.com.

24S-hydroxycholesterol has been observed to affect redox homeostasis in glial cells and can induce dose-dependent toxicity linked to increased production of reactive oxygen species ebi.ac.uk. It has also been shown to induce apoptosis and necroptosis in different cell types mdpi.comuca.edu.ar. The toxicity induced by 24S-hydroxycholesterol in certain neuronal cells is preceded by an increase in intracellular calcium and associated with the generation of free radicals uca.edu.ar. Furthermore, 24S-hydroxycholesterol has been linked to the induction of unfolded protein response pathways, a type of endoplasmic reticulum stress response uca.edu.ar.

Research indicates that 7-ketocholesterol can induce inflammation and the production of cytokines in endothelial cells through the activation of multiple kinase signaling pathways, including those involving NFκB, p38 MAPK, and ERK nih.gov. Both 7-ketocholesterol and 24-hydroxycholesterol have been identified as cytotoxic agents, with their cytotoxic effects and the accumulation of phospholipids (B1166683) increasing in a dose-dependent manner researchgate.net.

Here is a summary of some research findings related to oxysterol-induced cellular stress:

| Oxysterol | Cellular Effect(s) | Related Mechanism(s) | Reference(s) |

| 7-Ketocholesterol | Oxidative stress, inflammation, cellular degeneration, cell death (apoptosis, caspase-independent), phospholipidosis | Activation of kinase pathways (NFκB, p38 MAPK, ERK), increased ROS, mitochondrial permeabilization, Ca2+ mobilization | nih.govbioscientifica.comresearchgate.netoncotarget.com |

| 24S-hydroxycholesterol | Altered redox homeostasis, dose-dependent toxicity, increased ROS, apoptosis, necroptosis, phospholipidosis | Intracellular Ca2+ increase, free radical generation, unfolded protein response pathways | ebi.ac.ukuca.edu.arresearchgate.net |

| 24-hydroxycholesterol | Phospholipidosis, cytotoxicity | Dose-dependent effect | researchgate.net |

Research Methodologies and Analytical Approaches for 24 Ketocholesterol

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical initial step in the analysis of 24-ketocholesterol, aiming to isolate the target analyte from complex matrices while minimizing degradation and the formation of artifacts. Common approaches involve lipid extraction and subsequent purification.

Solid Phase Extraction (SPE)

Solid phase extraction is a widely used technique for the purification and enrichment of oxysterols, including this compound, from biological extracts. SPE utilizes a solid stationary phase and a mobile phase to separate analytes based on their physicochemical properties. For oxysterol analysis, silica-based cartridges are frequently employed. lipidmaps.orgnih.gov The process typically involves conditioning the SPE cartridge, loading the sample extract, washing to remove interfering compounds (such as excess cholesterol), and eluting the target oxysterols. lipidmaps.orgnih.govjsbms.jp For instance, a method for sterol extraction and analysis involves purifying the sterol fraction using silica-based SPE cartridges after a modified Bligh-Dyer extraction. lipidmaps.org Another approach for determining cholesterol and related sterols in plasma uses an Isolute Biotage SI cartridge preconditioned with n-hexane, with oxysterols eluted using ethyl acetate (B1210297) after washing steps. jsbms.jp SPE has been demonstrated to improve the extraction efficiency and recovery of oxysterols from cellular matrices. nih.govresearchgate.net

Solvent Extraction Methods (e.g., Triton, DMSO, Methanol:Dichloromethane)

Solvent extraction is a fundamental step in isolating lipids, including this compound, from biological samples. Various solvent systems are employed depending on the matrix and the target lipids. A common approach involves biphasic solvent extraction, such as using methanol, dichloromethane, and water to separate polar and non-polar metabolites. nih.gov The lower non-polar phase, containing lipids and oxysterols, is then typically dried and further processed. nih.gov

Lysis buffers containing detergents like Triton and solvents such as dimethyl sulfoxide (B87167) (DMSO) are also utilized, particularly for cell and mitochondrial samples, to effectively disrupt cell membranes and extract oxysterols. nih.govresearchgate.netnih.gov This method using Triton and DMSO extraction has shown improved extraction efficiency and recovery of oxysterols from cellular matrices. nih.govresearchgate.net Another method for lipid extraction from cells involves adding chloroform (B151607):methanol (1:2 v/v) to resuspended cells, followed by vortexing and centrifugation to pellet insoluble material. lipidmaps.org The supernatant is then decanted, and additional chloroform and PBS are added to create a biphasic system. lipidmaps.org Ethanol has also been used for extracting sterols from cells grown in culture. ahajournals.org

Quantitative Analytical Methods

Quantitative analysis of this compound typically relies on highly sensitive and selective chromatographic techniques coupled with mass spectrometry. These methods allow for the separation of this compound from other lipids and matrix components and its subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and increasingly used technique for the determination of oxysterols, including this compound, in biological matrices. mdpi.comdiva-portal.org LC-MS/MS offers high sensitivity, specificity, and the ability to analyze multiple oxysterols simultaneously using multiple reaction monitoring (MRM). lipidmaps.orgnih.govnih.govwindows.netmdpi.com This technique involves separating the oxysterols by liquid chromatography before they enter the mass spectrometer for detection and quantification. Reverse phase chromatography is commonly employed for the separation of oxysterols. lipidmaps.orgnih.govresearchgate.net

LC-MS/MS methods have been developed and validated for the quantification of oxysterols in various sample types, including plasma, cerebrospinal fluid, tissues, cells, and mitochondria. nih.govresearchgate.netnih.govmdpi.comnih.gov For instance, a sensitive LC-MS/MS method with a total run time of 7.5 minutes has been reported for the determination of free 24(S)-hydroxycholesterol in human plasma and CSF, involving liquid-liquid extraction and derivatization. nih.gov Another optimized LC-MS/MS method allows for the simultaneous quantification of seven oxysterols, including 24(S)-hydroxycholesterol, in mouse plasma, cerebral cortex, and liver without derivatization. mdpi.com This method utilizes a phenyl hexyl column for chromatographic separation and MRM mode for detection. mdpi.com

While atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) allow for direct analysis of this compound without derivatization, derivatization can improve ionization efficiency for some sterols in LC-MS. mdpi.comnih.gov The use of internal standards, such as deuterated oxysterols, is crucial for accurate quantification in LC-MS/MS by accounting for variations during sample preparation and analysis. lipidmaps.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS), including Selected Ion Monitoring (SIM) Mode

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of sterols and oxysterols, offering excellent chromatographic resolution. mdpi.comnih.gov For the analysis of this compound and other oxysterols, GC-MS is often performed in Selected Ion Monitoring (SIM) mode. mdpi.comshimadzu.eunih.govresearchgate.net SIM mode enhances sensitivity by allowing the mass spectrometer to monitor only specific ions characteristic of the target analytes, thereby reducing noise and improving the detection limits for trace components. jsbms.jpshimadzu.eu This is particularly advantageous when analyzing oxysterols which are present at much lower concentrations than cholesterol. jsbms.jpmdpi.com

Prior to GC-MS analysis, oxysterols typically require derivatization to increase their volatility and improve chromatographic performance. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Tri-Sil HTP, is a common derivatization method. jsbms.jpahajournals.orgmdpi.com

GC-MS methods in SIM mode have been successfully applied for the determination of this compound and other oxysterols in various matrices, including plasma and food products. mdpi.comresearchgate.netmdpi.comresearchgate.net A GC-MS method in SIM mode using an ion trap mass analyzer has been developed and validated for the detection and quantification of several cholesterol precursors and oxysterols, including 7-ketocholesterol (B24107) (often analyzed alongside other oxysterols), in mouse plasma samples. mdpi.com This method involved specific temperature programming and carrier gas flow rates for chromatographic separation. mdpi.com Another GC-MS method for determining cholesterol oxidation products in animal products also utilized the selected ion technique with MS. researchgate.net

While GC-MS provides high resolution, it may require larger sample volumes for detecting low-abundance oxysterols compared to LC-MS/MS and can have longer run times. nih.gov

Method Validation Parameters in Research

Method validation involves evaluating several key parameters to ensure that an analytical method is suitable for its intended purpose. These parameters include linearity, sensitivity, precision, accuracy, matrix effects, selectivity, and sample stability. mdpi.comresearchgate.netsurrey.ac.uk

Linearity and Sensitivity

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. For this compound analysis, methods are validated to demonstrate linearity across relevant biological concentrations. Sensitivity, on the other hand, refers to the ability of the method to detect and quantify the analyte at low concentrations. This is typically determined by establishing the lower limit of detection (LLOD) and the lower limit of quantification (LLOQ). mdpi.comresearchgate.netsurrey.ac.uk For instance, a validated LC-MS/MS method for 24(S)-hydroxycholesterol (a related oxysterol often analyzed alongside this compound) in plasma and cerebrospinal fluid showed good linearity over specific concentration ranges, with LLOQs of 1 ng/ml for plasma and 0.025 ng/ml for CSF. nih.gov Another study using LC-MS/MS for oxysterol quantification, including 24(S)-hydroxycholesterol, reported satisfactory linearity with a coefficient of determination (R²) exceeding 0.995. mdpi.comnih.gov The quantification limits for 7-ketocholesterol (another oxysterol) have been reported as 4.10 µg/mL in some methods. scielo.br

Precision and Accuracy (Repeatability, Recovery)

Precision describes the agreement among repeated measurements of the same homogeneous sample under specified conditions. Repeatability (intra-assay precision) assesses variability within a single analytical run, while intermediate precision considers variations across different days, analysts, or equipment. biopharminternational.comnih.gov Accuracy refers to the closeness of the measured value to the true value of the analyte in the sample. biopharminternational.comajpaonline.com Recovery studies are performed to evaluate the efficiency of the extraction procedure and the influence of the sample matrix on the analytical result. irjmets.com Validated methods for oxysterols, including this compound or related compounds, have demonstrated acceptable precision with coefficients of variation typically below 15%. mdpi.comresearchgate.netdergisi.org Accuracy is often assessed through the analysis of spiked samples with known concentrations, with acceptable recovery rates generally falling within a certain percentage range (e.g., 95-105%). biopharminternational.comnih.gov Studies have reported recoveries for oxysterols ranging between 98% and 103%. researchgate.net

Matrix Effects and Selectivity

Matrix effects refer to the influence of components in the sample matrix (e.g., plasma, cell lysate) on the ionization and detection of the analyte. Selectivity is the ability of the method to accurately measure the analyte in the presence of other components in the sample, including structurally similar compounds (isomers) or other endogenous substances. mdpi.comresearchgate.net Due to the presence of isomers among oxysterols, chromatographic separation is crucial for selective analysis. mdpi.comnih.gov Methods are developed and validated to minimize matrix effects and ensure that the signal measured is specifically from this compound. Some studies have reported negligible matrix effects for related oxysterols like 7-ketocholesterol. mdpi.com

Sample Stability Considerations

Sample stability is a critical parameter that evaluates the extent to which the analyte remains unchanged under specific storage and handling conditions over time. mdpi.com Oxysterols, including this compound, can be susceptible to degradation or interconversion depending on factors such as temperature, light exposure, and the presence of oxidizing agents. nih.govunina.it Method validation protocols include assessing the stability of this compound in relevant biological matrices under different storage temperatures and durations to establish appropriate sample handling and storage procedures. Studies have evaluated the stability of oxysterols in plasma samples stored at different temperatures and durations. researchgate.netunina.it

In Vitro Model Systems for Mechanistic Studies

In vitro model systems, particularly cell lines, are widely used to investigate the cellular and molecular mechanisms underlying the effects of this compound. These models allow researchers to control experimental conditions and study specific cellular responses.

Human Neuroblastoma Cell Lines (e.g., SH-SY5Y, SK-N-BE)

Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE, are frequently employed as in vitro models to study the impact of oxysterols, including this compound and related compounds like 24(S)-hydroxycholesterol, on neuronal cells. nih.govresearchgate.netnih.govugr.es These cell lines offer a relevant model system for investigating neurotoxicity, cell death pathways, lipid metabolism, and gene expression in a neuronal context. surrey.ac.uknih.govresearchgate.netnih.govscienceopen.comresearchgate.netmdpi.comresearchgate.netnih.govplos.orgresearchgate.net

Studies using SH-SY5Y cells have explored the cytotoxicity of oxysterols, with 24(S)-hydroxycholesterol showing concentration-dependent effects on cell viability. nih.govresearchgate.net Research has also investigated the protective effects of other compounds against oxysterol-induced cell death in SH-SY5Y cells. scienceopen.com Furthermore, SH-SY5Y cells have been used to study the mechanisms of cell death induced by oxysterols, including necroptosis. nih.govresearchgate.net Investigations into mitochondrial dysfunction induced by oxysterols have also been conducted in SH-SY5Y cells. plos.org

SK-N-BE cells have been utilized to study the effects of 24-hydroxycholesterol (B1141375) on processes relevant to neurodegenerative diseases, such as amyloid-beta production and tau protein metabolism. mdpi.comnih.govresearchgate.net Research in SK-N-BE cells has shown that 24-hydroxycholesterol can influence the expression of key enzymes and proteins involved in these pathways. mdpi.comnih.gov The accumulation of 24S-hydroxycholesterol in SK-N-BE cells treated with certain fatty acids has also been observed, suggesting their utility in studying lipid-induced neurotoxicity. nih.govresearchgate.net

These neuroblastoma cell lines provide valuable platforms for deciphering the complex cellular interactions and signaling pathways modulated by this compound and other oxysterols.

Primary Neuronal and Glial Cell Cultures (e.g., Cortical Neurons, Oligodendrocytes)

Primary neuronal and glial cell cultures are valuable tools for investigating the cellular effects of this compound (also known as 24S-hydroxycholesterol or 24S-OHC) in a context more closely resembling the in vivo brain environment compared to immortalized cell lines. These cultures allow for the study of this compound's impact on neuronal survival, signaling, and cholesterol homeostasis, as well as its interactions with glial cells like astrocytes and oligodendrocytes.